Cas no 2228611-54-7 (tert-butyl 4-(2-aminopropanoyl)piperidine-1-carboxylate)

Tert-butyl 4-(2-aminopropanoyl)piperidine-1-carboxylate is a protected piperidine derivative featuring both an amine and a carbonyl functional group, making it a versatile intermediate in organic synthesis. The tert-butyloxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating further functionalization. Its structural features enable applications in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive compounds. The compound's well-defined reactivity and compatibility with a range of synthetic transformations enhance its utility in multi-step synthesis. High purity and consistent quality ensure reliable performance in complex reaction sequences.
tert-butyl 4-(2-aminopropanoyl)piperidine-1-carboxylate structure
2228611-54-7 structure
Product Name:tert-butyl 4-(2-aminopropanoyl)piperidine-1-carboxylate
CAS No:2228611-54-7
MF:C13H24N2O3
MW:256.341263771057
CID:5870573
PubChem ID:149406985
Update Time:2025-05-24

tert-butyl 4-(2-aminopropanoyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-(2-aminopropanoyl)piperidine-1-carboxylate
    • 2228611-54-7
    • EN300-1878783
    • Inchi: 1S/C13H24N2O3/c1-9(14)11(16)10-5-7-15(8-6-10)12(17)18-13(2,3)4/h9-10H,5-8,14H2,1-4H3
    • InChI Key: YQMHFSQCBCXCQC-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(C(C(C)N)=O)CC1)=O

Computed Properties

  • Exact Mass: 256.17869263g/mol
  • Monoisotopic Mass: 256.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 72.6Ų

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tert-butyl 4-(2-aminopropanoyl)piperidine-1-carboxylate Related Literature

Additional information on tert-butyl 4-(2-aminopropanoyl)piperidine-1-carboxylate

tert-butyl 4-(2-aminopropanoyl)piperidine-1-carboxylate (CAS No. 2228611-54-7): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

The compound tert-butyl 4-(2-aminopropanoyl)piperidine-1-carboxylate, identified by its CAS number 2228611-54-7, represents a significant advancement in the realm of chemical and pharmaceutical innovation. This specialized molecule has garnered considerable attention due to its unique structural properties and potential applications in drug development, particularly in the synthesis of bioactive molecules and the exploration of novel therapeutic pathways.

In the context of contemporary chemical research, tert-butyl 4-(2-aminopropanoyl)piperidine-1-carboxylate serves as a versatile building block for constructing complex organic frameworks. Its piperidine core, functionalized with a tert-butyl group at the 1-position and an N-substituted 2-aminopropanoyl moiety at the 4-position, provides a robust scaffold for further chemical modifications. This structural configuration enhances its utility in medicinal chemistry, where precise molecular design is crucial for achieving desired pharmacological effects.

The significance of this compound is further underscored by its role in the development of novel drug candidates. Piperidine derivatives are widely recognized for their pharmacological relevance, exhibiting properties that make them suitable for various therapeutic applications. The introduction of the tert-butyl group and the 2-aminopropanoyl side chain introduces additional functional handles, enabling chemists to tailor the molecule's physicochemical properties, such as solubility, metabolic stability, and binding affinity.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of tert-butyl 4-(2-aminopropanoyl)piperidine-1-carboxylate as a key intermediate in the design of targeted therapeutics. By leveraging high-throughput screening and structure-based drug design approaches, researchers have been able to identify promising scaffolds for further optimization. The compound's ability to interact with biological targets in a specific manner makes it an attractive candidate for developing small-molecule inhibitors and modulators.

The synthesis of tert-butyl 4-(2-aminopropanoyl)piperidine-1-carboxylate involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include the formation of the piperidine ring, followed by selective functionalization at the 4-position with the 2-aminopropanoyl group. The tert-butyl ester functionality is typically introduced during later stages of synthesis, ensuring regioselectivity and minimizing unwanted side reactions.

In pharmaceutical research, the compound has been explored for its potential role in treating various diseases, including neurological disorders and inflammatory conditions. The piperidine moiety is known to enhance blood-brain barrier penetration, making it particularly relevant for central nervous system (CNS) drug discovery. Additionally, the presence of an amine group provides opportunities for further derivatization, allowing researchers to explore different pharmacophoric patterns.

The versatility of tert-butyl 4-(2-aminopropanoyl)piperidine-1-carboxylate extends beyond its use as a synthetic intermediate. It has also been investigated as a precursor for more complex molecules, such as peptidomimetics and protein kinase inhibitors. These applications leverage its ability to mimic natural amino acid sequences while maintaining enhanced stability and bioavailability.

The growing interest in this compound is reflected in its increasing use in academic and industrial research laboratories worldwide. Collaborative efforts between chemists and biologists have led to novel insights into its mechanisms of action and potential therapeutic benefits. As our understanding of biological systems continues to evolve, so too does our appreciation for molecules like tert-butyl 4-(2-aminopropanoyl)piperidine-1-carboxylate, which bridge the gap between basic chemistry and clinical application.

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